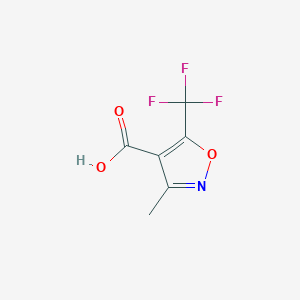

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(13-10-2)6(7,8)9/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSIITLIIHGESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379630 | |

| Record name | 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193952-09-9 | |

| Record name | 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: Unveiling a Key Heterocyclic Building Block

Welcome to a comprehensive technical exploration of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid. This document is crafted for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this versatile heterocyclic compound. More than a simple catalog of properties, this guide offers insights into the causality behind its chemical behavior, detailed methodologies for its synthesis and derivatization, and a clear perspective on its strategic importance in modern chemical science. The isoxazole ring system is a well-established pharmacophore, and the unique substitution pattern of this molecule—featuring a methyl group, a powerfully electron-withdrawing trifluoromethyl group, and a reactive carboxylic acid handle—renders it a highly valuable and strategic building block for creating complex molecular architectures with significant biological potential.[1][2]

Chemical Identity and Structural Framework

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a substituted heterocyclic compound built upon an isoxazole core.

-

IUPAC Name: 3-Methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

-

Molecular Formula: C₆H₄F₃NO₃[3]

-

Molecular Weight: 195.10 g/mol [3]

-

Canonical SMILES: CC1=NOC(=C1C(=O)O)C(F)(F)F[3]

The structure is characterized by the juxtaposition of an electron-donating methyl group at the 3-position and a potent electron-withdrawing trifluoromethyl group at the 5-position. This electronic arrangement significantly influences the reactivity of both the isoxazole ring and the carboxylic acid functional group. The carboxylic acid at the 4-position serves as a prime handle for synthetic elaboration.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The properties of this compound are summarized in the table below. The high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid moiety. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity in derivative molecules, a highly desirable trait in drug discovery.[1]

| Property | Value | Source(s) |

| CAS Number | 193952-09-9 | [3][4][5] |

| Molecular Formula | C₆H₄F₃NO₃ | [3] |

| Molecular Weight | 195.10 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | ~147 °C (for 5-Methyl isomer) | [6] |

| Boiling Point | 271.3 °C | [3] |

| Flash Point | 117.9 °C | [3] |

| pKa | Estimated 2.5 - 3.5 | Expert Estimation |

Safety and Handling

As with any specialized chemical reagent, appropriate handling procedures are essential.

-

Hazard Classification: Harmful if swallowed (H302). Causes skin, eye, and respiratory irritation.[3][7]

-

Recommended Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. Recommended storage temperature is between 10°C and 25°C.[3]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin: Wash with plenty of soap and water.

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[3]

-

Synthesis and Manufacturing Pathway

The synthesis of 3,4,5-trisubstituted isoxazoles is a well-established field, with the [3+2] cycloaddition of a nitrile oxide and a suitably activated two-carbon component being the most robust and regioselective method.[8][9][10] The most logical and field-proven pathway to this compound involves a three-step sequence starting from commercially available materials.

Conceptual Synthesis Workflow

The overall strategy involves the creation of the ethyl ester of the target molecule, which is then hydrolyzed in a final step to yield the desired carboxylic acid. This approach is generally preferred as esters are often easier to purify via chromatography or distillation than the corresponding carboxylic acids.

Caption: General three-step synthesis pathway for the target molecule.

Detailed Experimental Protocol: Synthesis of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

This protocol is an expert-adapted procedure based on established methods for isoxazole synthesis.[8][11]

Rationale: This procedure generates the key isoxazole ring structure. It utilizes a [3+2] cycloaddition reaction between a β-dicarbonyl compound (Precursor A) and a nitrile oxide. The β-dicarbonyl provides the C4-C5 fragment, while the nitrile oxide provides the C3-N-O fragment. This method offers excellent control over regioselectivity, ensuring the methyl group is positioned at C3 and the trifluoromethyl group at C5.

Step 1: Preparation of Precursor A (Ethyl 4,4,4-trifluoro-3-oxobutanoate)

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) to anhydrous toluene.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Add a solution of ethyl trifluoroacetate (1.0 eq) and ethyl acetate (1.2 eq) in toluene dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The causality here is to control the exothermic Claisen condensation reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and quench by carefully pouring it over a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by vacuum distillation.

Step 2: Cycloaddition to form the Isoxazole Ester

-

Dissolve the crude Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or chloroform.

-

Add hydroxylamine hydrochloride (1.1 eq) followed by a base such as sodium acetate or triethylamine (1.2 eq). The base is crucial for neutralizing the HCl salt and facilitating the initial condensation.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. The reaction involves the initial formation of an oxime, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.

-

Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

-

Resuspend the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester intermediate.

Detailed Experimental Protocol: Hydrolysis to the Carboxylic Acid

Rationale: The final step is a standard saponification (ester hydrolysis) to unmask the carboxylic acid.

-

Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Add sodium hydroxide (1.5 - 2.0 eq) as a 10% aqueous solution.

-

Heat the mixture to reflux (or stir at 60-70 °C) for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 2M hydrochloric acid. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by two key features: the carboxylic acid group and the electronically distinct isoxazole ring. The trifluoromethyl group acts primarily as a powerful electron-withdrawing group, enhancing the acidity of the carboxyl proton and influencing the electrophilicity of the isoxazole ring.

Caption: Key reactivity pathways of the title compound.

Reactions of the Carboxylic Acid Group

The -COOH group is the primary site for synthetic modification.

-

Amide Formation: This is the most critical reaction for its application in medicinal chemistry. The carboxylic acid is first activated to a more reactive intermediate, typically the acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] This intermediate is not isolated but is reacted in situ with a primary or secondary amine to form a stable amide bond. This is the core reaction used to synthesize Leflunomide and its analogs.

-

Esterification: Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid like H₂SO₄) can be used to form various ester derivatives.

-

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, yielding (3-methyl-5-(trifluoromethyl)isoxazol-4-yl)methanol.

Reactivity of the Isoxazole Ring

The isoxazole ring is generally stable under many synthetic conditions. However, its unique electronic nature allows for specific transformations.

-

Ring Stability: The aromatic isoxazole ring is resistant to many common oxidizing and reducing conditions, making it a robust scaffold.

-

Photochemical Rearrangement: A known reaction of isoxazoles is photochemical ring-opening upon UV irradiation. The weak N-O bond can cleave, leading to a cascade of rearrangements, potentially forming oxazole derivatives via an azirine intermediate.[10] This reactivity is important to consider when designing multi-step syntheses or assessing compound stability.

-

C-H Functionalization: While the 4-position is substituted, the hydrogen atoms on the 3-methyl group could potentially be targeted for functionalization under radical conditions, although this is less common than derivatization at the carboxyl group.

Applications in Research and Development

The primary value of this compound lies in its role as a specialized building block in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of immunomodulatory and anti-inflammatory drugs.[1] The structure is a close analog of 5-methylisoxazole-4-carboxylic acid, the precursor to Leflunomide , a disease-modifying antirheumatic drug (DMARD). By forming an amide bond between the carboxylic acid and an appropriately substituted aniline, chemists can generate libraries of potential drug candidates. The CF₃ group often enhances drug efficacy by improving metabolic stability and cell membrane permeability.[1]

-

Agrochemicals: The isoxazole scaffold is present in various fungicides and herbicides. This molecule can serve as a starting point for the development of new crop protection agents.

-

Materials Science: The carboxylic acid functionality allows the molecule to be incorporated into polymers or attached to surfaces. The rigid, electron-poor heterocyclic ring and the fluorine-rich CF₃ group can impart unique properties such as thermal stability or altered dielectric constants to materials.[1]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is derived from its unique combination of functional groups. The reactive carboxylic acid handle provides a reliable point of attachment, while the trifluoromethyl-substituted isoxazole core offers a stable, biologically relevant scaffold with properties conducive to drug development. A firm grasp of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, empowers researchers to fully leverage its potential in creating novel and impactful molecules for a wide range of scientific applications.

References

-

Carl ROTH. (n.d.). This compound, 1 g. Retrieved January 17, 2026, from [Link]

-

Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove, University of Mississippi. Available at: [Link]

-

Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Retrieved January 17, 2026, from [Link]

-

LabSolutions. (n.d.). Isoxazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Mykhailiuk, P. K. (2022). A gram-scale synthesis, physico-chemical characterization, and lead-likeness assessment of 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes as fluorinated bicyclic proline analogues. ResearchGate. Available at: [Link]

-

Panda, S. S., et al. (2021). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PubMed Central. Available at: [Link]

-

Zhang, W., & Du, D.-M. (2025). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Available at: [Link]

-

Zhang, W., & Du, D.-M. (2025). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. PubMed. Available at: [Link]

-

Leito, I., et al. (2019). Computational (COSMO-RS) and experimental acidity constants (pKa values) of acids in acetonitrile (MeCN). Chair of Analytical Chemistry, University of Tartu. Available at: [Link]

-

Tsefrikas, V. M., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). A three-component cycloaddition of alkyl trifluorodiazoethane for the synthesis of trifluoromethylated isoxazolines. Retrieved January 17, 2026, from [Link]

-

University of Delaware. (n.d.). MUST KNOW pKa TABLE. Retrieved January 17, 2026, from [Link]

-

Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 17, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved January 17, 2026, from [Link]

-

OWL, Cengage. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved January 17, 2026, from [Link]

-

Ciesielska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. (2011). Process for preparing isoxazole compounds.

-

Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. University of Mississippi. Available at: [Link]

-

ResearchGate. (2002). 5-Methylisoxazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

Sources

- 1. Buy this compound | 193952-09-9 [smolecule.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 193952-09-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 193952-09-9 [chemicalbook.com]

- 6. nobleintermediates.com [nobleintermediates.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isoxazole - Wikipedia [en.wikipedia.org]

- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 12. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

spectroscopic data of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and medicinal chemistry. This compound (C₆H₄F₃NO₃, MW: 195.1 g/mol ) is a heterocyclic compound of interest, combining the pharmacologically relevant isoxazole core with a trifluoromethyl group known to enhance metabolic stability and lipophilicity.[1] This guide provides a detailed exploration of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. The protocols and interpretations herein are designed to serve as a practical reference for its synthesis and characterization.

Molecular Structure and Key Features

Understanding the molecule's architecture is fundamental to interpreting its spectroscopic output. The structure features an isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This ring is substituted at position 3 with a methyl group, at position 4 with a carboxylic acid, and at position 5 with a trifluoromethyl group. Each of these functional groups imparts a unique and identifiable signature in various spectroscopic analyses.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for full characterization.

Experimental Protocol: NMR Data Acquisition

A robust protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar carboxylic acid and the fact that the acidic proton will be observable.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire data with a spectral width of approximately 16 ppm. The number of scans can be set to 16, with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon coupled to fluorine, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for good signal-to-noise.

-

¹⁹F NMR: Acquire data using a proton-decoupled pulse program. A specific fluorine probe is ideal, but a broadband probe can also be used.

Predicted NMR Data

The following data are predicted based on established chemical shift principles and analysis of similar isoxazole structures.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 | Broad Singlet | 1H | -COOH |

| ~2.6 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment |

|---|---|---|

| ~163 | Singlet | -COOH |

| ~160 (q) | Quartet (~38 Hz) | C5-CF₃ |

| ~120 (q) | Quartet (~270 Hz) | -CF₃ |

| ~115 | Singlet | C4 |

| ~170 | Singlet | C3-CH₃ |

| ~12 | Singlet | -CH₃ |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -60 | Singlet | -CF₃ |

Data Interpretation and Rationale

-

¹H NMR: The most downfield signal is the carboxylic acid proton, which is highly deshielded and often broad due to hydrogen bonding and chemical exchange.[5] The methyl protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its position around 2.6 ppm is consistent with a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring.

-

¹³C NMR: The spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected at the far downfield end (~163 ppm). The carbons of the isoxazole ring are designated C3, C4, and C5. C5, being directly attached to the highly electronegative CF₃ group, will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the CF₃ group itself will be a quartet with a very large coupling constant.

-

¹⁹F NMR: The three fluorine atoms are chemically equivalent and will therefore produce a single signal. Since there are no neighboring protons or other fluorine atoms, this signal is expected to be a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR). For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient. Perform a background scan first, which is then automatically subtracted from the sample scan.

Caption: General workflow for FT-IR data acquisition and analysis.

Predicted IR Data

The characteristic absorption bands for the molecule are summarized below, based on established ranges for its functional groups.[5][6][7]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid O-H |

| ~1710 | Strong | C=O stretch | Carboxylic Acid C=O (dimer) |

| ~1600, ~1450 | Medium | C=N, C=C stretch | Isoxazole ring skeletal |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid C-O |

| 1300 - 1100 | Very Strong | C-F stretch | Trifluoromethyl group |

| ~940 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid O-H |

Data Interpretation and Rationale

The IR spectrum is expected to be dominated by a few key features. The most prominent will be the extremely broad O-H stretch from the carboxylic acid, which spans a wide range due to strong hydrogen bonding.[7][8] The sharp and intense C=O stretching vibration around 1710 cm⁻¹ is also a clear indicator of the carboxylic acid, with the lower frequency suggesting the presence of hydrogen-bonded dimers in the solid state.[5] Finally, one or more very strong bands in the 1300-1100 cm⁻¹ region will be definitive for the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source. The analysis can be run in both positive and negative ion modes to maximize information.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Predicted Mass Spectrometry Data

-

Molecular Weight: 195.1 g/mol

-

Negative Ion Mode (ESI-): The most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 194.0 . This is typically the base peak for carboxylic acids in negative mode.

-

Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ may be observed at m/z 196.1 .

-

Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). In negative ion mode, a fragment corresponding to [M-H-CO₂]⁻ might be observed.

Caption: Predicted primary fragmentation pathway in negative ion ESI-MS.

Data Interpretation and Rationale

The primary goal of the MS analysis is to confirm the molecular weight. The observation of an ion at m/z 194.0 in negative mode would provide strong evidence for the successful synthesis of the target compound. The presence and relative abundance of fragment ions can further support the proposed structure. For instance, the loss of a neutral CO₂ molecule is a classic fragmentation pattern for a carboxylic acid, confirming the presence of this functional group.[9]

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, ¹⁹F NMR verifies the presence of the trifluoromethyl group, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight. The predicted data and protocols in this guide offer a comprehensive framework for the characterization of this and structurally related molecules, ensuring scientific integrity and accelerating research and development efforts.

References

-

ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link]

-

Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]

-

ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available from: [Link]

-

National Center for Biotechnology Information. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link]

-

ChemSynthesis. methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

-

National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

National Center for Biotechnology Information. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem. Available from: [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

YouTube. Introduction to IR Spectroscopy - Carboxylic Acids. Available from: [Link]

-

SpectraBase. 5-methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum. Available from: [Link]

Sources

- 1. Buy this compound | 193952-09-9 [smolecule.com]

- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciarena.com [sciarena.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. youtube.com [youtube.com]

- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability Profile of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid: A Strategic Guide to Preformulation Characterization

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique chemical architecture, featuring an acidic carboxylic acid moiety, a stable isoxazole ring, and an electron-withdrawing trifluoromethyl group, presents distinct physicochemical challenges and opportunities in drug development. This technical guide provides a comprehensive framework for characterizing its solubility and stability. Moving beyond a simple data sheet, this document outlines the scientific rationale behind experimental design, provides detailed, field-tested protocols for essential preformulation studies, and offers insights into interpreting the resulting data to guide formulation and analytical development. This guide is intended for researchers, formulation scientists, and analytical chemists involved in the development of drug candidates incorporating this versatile scaffold.

Physicochemical Profile and Scientific Rationale

A thorough understanding of a molecule's intrinsic physicochemical properties is the foundation of all successful drug development programs. These parameters govern its behavior in both biological and pharmaceutical systems.

Core Molecular Properties

The fundamental properties of this compound are summarized below.

| Property | Value / Structure | Source |

| Chemical Structure |  | N/A |

| IUPAC Name | 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | N/A |

| CAS Number | 193952-09-9 | |

| Molecular Formula | C₆H₄F₃NO₃ | |

| Molecular Weight | 195.10 g/mol | |

| Physical Form | Solid (Crystalline Powder) | Assumed |

| Boiling Point | 271.3 °C |

Predicted Physicochemical Parameters: The "Why"

-

Acid Dissociation Constant (pKa): The pKa is the single most critical predictor of aqueous solubility for an ionizable compound. The molecule's carboxylic acid group is the primary acidic center. We predict its pKa will be in the range of 2.5 - 3.5 .

-

Causality: A standard benzoic acid has a pKa of ~4.2. The isoxazole ring is an electron-withdrawing heterocycle, which stabilizes the conjugate base (carboxylate anion) through induction, thereby increasing acidity (lowering the pKa). The potent electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group will further stabilize the anion, pushing the pKa even lower. Understanding this pKa is critical because it dictates that the molecule will be in its poorly soluble, neutral form in the acidic environment of the stomach (pH 1-2) and transition to its more soluble, ionized form in the intestine and blood (pH > 4).

-

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity and influences membrane permeability and solubility in organic media. We predict a LogP value in the range of 1.5 - 2.5 .

-

Causality: The trifluoromethyl group significantly increases lipophilicity. However, this is counterbalanced by the highly polar, ionizable carboxylic acid group. At a pH well below the pKa (e.g., pH 1), the molecule is neutral and its lipophilicity will be maximal. At pH values above the pKa (e.g., pH 7.4), the molecule is ionized, becoming much more hydrophilic, and its distribution coefficient (LogD) will be significantly lower than its LogP.

-

Comprehensive Solubility Assessment

Solubility is a prerequisite for absorption and bioavailability. A comprehensive assessment must evaluate solubility in both aqueous and pharmaceutically relevant organic systems.

pH-Dependent Aqueous Solubility

The solubility of an acidic compound like this is expected to be highly dependent on pH. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral or oral liquid formulations.

Experimental Rationale: The Henderson-Hasselbalch equation dictates that for each pH unit increase above the pKa, the ratio of ionized (soluble) to non-ionized (sparingly soluble) species increases tenfold. Therefore, we must measure solubility across a physiologically relevant pH range. We will use the shake-flask method, which remains the gold standard for determining equilibrium solubility.

Protocol 2.1: Equilibrium Shake-Flask Solubility Determination

-

Preparation of Buffers: Prepare a series of buffers (e.g., 0.05 M phosphate or citrate) at pH values of 2.0, 4.0, 6.0, 7.4, and 8.0. Verify the final pH of each buffer after preparation.

-

Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a 2 mL glass vial. Ensure the amount is sufficient to leave visible undissolved solid at equilibrium.

-

Incubation: Add 1.0 mL of the first pH buffer to the vial. Create replicate samples (n=3) for each pH point.

-

Equilibration: Seal the vials and place them on a constant shaker or rotator at a controlled temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Sample Processing: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant (e.g., 500 µL) and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. Causality: This filtration step is critical to ensure only the dissolved compound is measured. Choose a filter material that exhibits low drug binding.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 4.0).

-

Data Reporting: Calculate the solubility in mg/mL or µg/mL. Record the final, measured pH of the saturated solution, as it may differ slightly from the starting buffer pH.

Solubility in Pharmaceutical Solvents

To support the development of liquid formulations for oral, topical, or parenteral routes, solubility in common non-aqueous and co-solvents must be determined.

Experimental Rationale: Solvents are selected to represent a range of polarities and hydrogen bonding capabilities commonly used in pharmaceutical formulations. This data is crucial for developing solutions, emulsions, or lipid-based systems. The same shake-flask protocol (2.1) should be used, substituting the aqueous buffers with the solvents listed in the table below.

Table 2.1: Data Summary for Solubility Characterization

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Final pH (Aqueous Only) |

| 0.1 N HCl (approx. pH 1.2) | 25°C | ||

| pH 4.0 Buffer | 25°C | ||

| pH 7.4 Buffer (PBS) | 25°C | ||

| Water | 25°C | ||

| Ethanol | 25°C | ||

| Propylene Glycol (PG) | 25°C | ||

| Polyethylene Glycol 400 (PEG 400) | 25°C | ||

| Dimethyl Sulfoxide (DMSO) | 25°C |

Chemical Stability and Degradation Pathway Analysis

Identifying the conditions under which a molecule degrades is mandatory for developing a stable drug product, defining storage conditions, and ensuring patient safety. Forced degradation (or stress testing) is the systematic process of exposing a drug substance to harsh conditions to accelerate its decomposition.

Scientific Rationale: The isoxazole ring, while generally aromatic and stable, can be susceptible to cleavage under harsh hydrolytic (acidic or basic) conditions. The amide bond in the related drug Leflunomide is known to hydrolyze, yielding 5-methylisoxazole-4-carboxylic acid and an aniline derivative. This strongly suggests that the primary point of instability for the isoxazole ring itself will be under strong acid or base catalysis.

Proposed Degradation Pathway

The most probable degradation pathway involves hydrolytic cleavage of the isoxazole ring. This is a critical hypothesis to test during the forced degradation study.

Caption: Proposed hydrolytic degradation pathway for the target molecule.

Protocol 3.1: Forced Degradation Study

Objective: To generate a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1 N HCl.

-

Heat at 60-80°C for 24-48 hours.

-

At selected time points (e.g., 2, 8, 24 h), withdraw an aliquot, neutralize with an equivalent amount of 1 N NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1 N NaOH.

-

Keep at room temperature for 2-8 hours. Causality: Basic hydrolysis is often much faster than acidic hydrolysis.

-

At selected time points, withdraw an aliquot, neutralize with 1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid powder (5-10 mg) in a glass vial.

-

Heat in an oven at a temperature below the melting point (e.g., 80°C) for up to 7 days.

-

At selected time points, dissolve a sample in the mobile phase, and analyze by HPLC.

-

-

Photostability:

-

Expose both the solid powder and the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Calculate the percentage of degradation and examine the chromatograms for any new peaks (degradation products).

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Scientific Rationale: Based on the structure (a carboxylic acid with UV-active isoxazole ring) and data from similar compounds, a reverse-phase HPLC with UV detection is the logical choice. The method must be able to resolve the parent peak from all potential degradation products generated during the forced degradation studies.

Workflow for Stability-Indicating Method Development

Caption: Workflow for the development and validation of a SIM.

Protocol 4.1: Recommended Starting HPLC-UV Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water. Causality: Acidifying the mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan with a photodiode array (PDA) detector from 200-400 nm and select an optimal wavelength (likely around 260-280 nm).

-

Injection Volume: 10 µL.

This method serves as a robust starting point. It must be optimized to ensure baseline resolution (>2.0) between the parent peak and all degradation products observed in the stress study samples.

Implications for Drug Development

The data generated from these studies directly informs critical development decisions:

-

Formulation Strategy:

-

If aqueous solubility is low (<1 mg/mL) at acidic pH but high at neutral pH, an enteric-coated oral dosage form may be required to bypass the stomach and dissolve in the intestine.

-

Poor aqueous solubility across all pH values would necessitate enabling technologies such as salt formation (if a suitable basic counter-ion can be found), amorphous solid dispersions, or lipid-based formulations.

-

The solubility data in solvents like PG and PEG 400 will guide the development of liquid oral or parenteral formulations.

-

-

Storage and Handling:

-

If the molecule is susceptible to hydrolysis, it must be protected from moisture. Packaging may require desiccants.

-

If photolability is observed, the drug substance and product must be protected from light at all stages of manufacturing and storage.

-

-

Analytical Control Strategy: The validated stability-indicating method becomes the cornerstone for release testing of the drug substance and product, and for all future formal stability studies.

Conclusion

The systematic characterization of this compound is a critical, data-driven process. By leveraging an understanding of its chemical structure to predict its behavior and applying the robust experimental protocols outlined in this guide, researchers can efficiently determine its solubility and stability profiles. This essential knowledge de-risks development, accelerates formulation design, and establishes the foundation for a robust regulatory filing.

References

- SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.

-

Rains, C. P., et al. (1995). Measurement of the active leflunomide metabolite (A77 1726) by reverse-phase high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76947, 3-Methyl-5-isoxazolecarboxylic acid. Retrieved from [Link]

-

European Medicines Agency. (2010). Leflunomide - Assessment report. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of leflunomide and its active metabolite A77 1726. Retrieved from [Link]

-

Rozman, B. (2002). Clinical Pharmacokinetics of Leflunomide. Clinical Pharmacokinetics. Retrieved from [Link]

-

van Roon, E. N., et al. (2005). Therapeutic drug monitoring of A77 1726, the active metabolite of leflunomide: serum concentrations predict response to treatment in patients with rheumatoid arthritis. Annals of the Rheumatic Diseases. Retrieved from [Link]

-

Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Bahekar, S. S., & Jain, M. R. (2022). Forced Degradation – A Review. IntechOpen. Retrieved from [Link]

-

Shah, A., & Singh, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. Retrieved from [Link]

- Patel, K., et al. (2021). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)

A Technical Guide to the Synthesis and Application of Novel Trifluoromethylated Isoxazoles

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The isoxazole ring system, a five-membered heterocycle, is a privileged pharmacophore found in numerous approved drugs, valued for its versatile biological activities.[4][5][6] This guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of novel trifluoromethylated isoxazoles. We will delve into the mechanistic underpinnings of the prevalent [3+2] cycloaddition strategies, offer detailed, field-proven experimental protocols, and discuss the profound impact of trifluoromethylation on biological activity, with a focus on recent discoveries in oncology and metabolic diseases.

The Rationale: Synergizing the Trifluoromethyl Group and the Isoxazole Core

The decision to merge a trifluoromethyl group with an isoxazole scaffold is a calculated one, driven by compelling empirical evidence. The CF₃ group, with its high electronegativity and steric bulk, can dramatically alter the physicochemical profile of a parent molecule.[3] It often improves cell membrane permeability and can block metabolic pathways, thereby increasing the drug's half-life.[2]

The isoxazole ring is not merely a passive scaffold; it is a bioisostere for other functional groups and can engage in crucial hydrogen bonding and dipole interactions with biological targets.[5][6] Its derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, anti-cancer, and antidiabetic properties.[4][5][7] The fusion of these two moieties creates a powerful synergy, leading to compounds with enhanced potency and optimized pharmacokinetic profiles. A notable study demonstrated that the introduction of a CF₃ group to an isoxazole-based anti-cancer agent increased its potency against human breast cancer cell lines by nearly eight-fold compared to its non-fluorinated analogue.[7][8]

Figure 1: Logical relationship illustrating the synergistic benefits of combining the trifluoromethyl group with the isoxazole scaffold to enhance drug-like properties.

Core Synthetic Strategy: The [3+2] Cycloaddition Pathway

The most robust and widely adopted method for constructing the trifluoromethylated isoxazole core is the 1,3-dipolar cycloaddition, a powerful [3+2] reaction between a trifluoromethyl-substituted 1,3-dipole and a dipolarophile (e.g., an alkyne or alkene).[9][10] The key to this synthesis is the controlled, in-situ generation of a reactive trifluoromethyl nitrile oxide intermediate.

Mechanistic Causality

The reaction proceeds via a concerted mechanism where the trifluoromethyl nitrile oxide adds across the π-system of an alkyne to directly form the aromatic isoxazole ring. The choice of precursors is critical. Trifluoroacetohydroximoyl bromide or related hydrazonoyl bromides are frequently used as stable precursors to the highly reactive nitrile oxide.[9][11] A mild base, such as triethylamine (Et₃N), is employed to facilitate the elimination of HBr, generating the nitrile oxide in a slow, controlled manner. This control is paramount; rapid generation of the nitrile oxide can lead to undesired dimerization, forming a furoxan byproduct.[12][13]

Figure 2: General workflow for the synthesis of trifluoromethylated isoxazoles via [3+2] cycloaddition.

Validated Experimental Protocol: Synthesis of 5-Aryl-3-(trifluoromethyl)isoxazoles

This protocol is a synthesized methodology based on established procedures for the reaction between trifluoroacetohydroximoyl bromide and aryl alkynes.[9][13][14]

Materials:

-

Trifluoroacetohydroximoyl bromide (3) in Et₂O solution

-

Substituted aryl alkyne (2 eq.)

-

Triethylamine (Et₃N) (2 eq.)

-

Anhydrous Toluene

-

Anhydrous Hexane, Ethyl Acetate (EtOAc)

-

Silica Gel (230-400 mesh)

Procedure:

-

Reaction Setup: All glassware must be oven-dried and the reaction conducted under an inert argon atmosphere.[14]

-

Reagent Preparation: Dissolve the aryl alkyne (2 eq.) in anhydrous toluene (approx. 0.4 M). In a separate flask, prepare a solution of Et₃N (2 eq.) in anhydrous toluene.

-

Controlled Addition: To the stirred solution of the aryl alkyne, add the ethereal solution of trifluoroacetohydroximoyl bromide (1 eq.).

-

Nitrile Oxide Generation: Add the Et₃N solution dropwise to the main reaction mixture via syringe pump over 2 hours at room temperature. The slow addition is critical to minimize furoxan dimer formation.[13] A white precipitate (triethylammonium bromide) will form.

-

Workup: Upon completion of the addition, add hexane to the mixture to further precipitate the salt. Filter the solid and wash it with EtOAc.

-

Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexane.

Data Interpretation: Yields and Substrate Scope

The choice of reaction conditions and purification method allows for the synthesis of a wide range of isoxazoles with moderate to excellent yields.

| Entry | Aryl Alkyne Substituent (R) | Typical Yield | Reference |

| 1 | 4-Methoxyphenyl | 70-85% | [14] |

| 2 | Phenyl | 60-75% | [9][13] |

| 3 | 4-Cyanophenyl | 55-65% | [14] |

| 4 | 2-Thienyl | 60-70% | [4][7] |

| 5 | Alkyl (e.g., Propargyl bromide) | 70-80% | [9][14] |

Table 1: Representative yields for the synthesis of 3-(trifluoromethyl)isoxazoles with various terminal alkynes.

Compound Characterization: A Self-Validating System

Rigorous characterization is non-negotiable to confirm the structure and purity of the synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides an unambiguous structural assignment.

Spectroscopic Fingerprints

-

¹H NMR: The proton on the isoxazole ring typically appears as a sharp singlet in the range of δ 6.5-7.0 ppm.[14][15] Other signals will correspond to the substituents on the ring.

-

¹³C NMR: Key signals include the carbons of the isoxazole ring and the characteristic quartet for the CF₃ carbon (¹JC-F ≈ 270 Hz).[11]

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A sharp singlet around δ -62 to -64 ppm (relative to CFCl₃) is indicative of the CF₃ group on the isoxazole ring.[11][14]

-

HRMS (ESI): Provides the exact mass of the molecule, confirming the elemental composition. The calculated mass should match the observed mass to within 5 ppm.[11]

| Technique | Nucleus/Ion | Typical Chemical Shift (δ) / m/z | Key Feature |

| ¹H NMR | ¹H | 6.5 - 7.0 ppm | Singlet for isoxazole C4-H |

| ¹³C NMR | ¹³C | 115-120 ppm | Quartet for CF₃ carbon |

| ¹⁹F NMR | ¹⁹F | -62 to -64 ppm | Singlet for CF₃ group |

| HRMS (ESI) | [M+H]⁺ | Varies | Exact mass confirms formula |

Table 2: Summary of expected spectroscopic data for a representative 5-aryl-3-(trifluoromethyl)isoxazole.

Biological Applications and Future Outlook

The true value of these novel compounds lies in their potential as therapeutic agents. Research has shown that trifluoromethylated isoxazoles are potent and promising candidates in several disease areas.

-

Oncology: As previously mentioned, 4-(trifluoromethyl)isoxazoles have demonstrated significant anti-cancer activity against human breast cancer cell lines (MCF-7), outperforming their non-fluorinated counterparts.[7][8] Molecular docking studies suggest these compounds can effectively interact with key biological targets.

-

Metabolic Diseases: Hybrid molecules incorporating trifluoromethylated isoxazoles and flavonoid scaffolds have been synthesized and shown to be potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[5][6] This makes them attractive candidates for the development of new antidiabetic and anti-obesity agents.

-

Agrochemicals: Isoxazoline derivatives containing a trifluoromethyl group have been developed as a new class of potent insecticides and antiparasiticides.[16][17]

The synthetic accessibility, coupled with the profound and often predictable impact of the CF₃ group on biological activity, ensures that trifluoromethylated isoxazoles will remain a fertile ground for discovery. Future work will likely focus on expanding the structural diversity through post-synthesis modifications, such as C-H arylation, and exploring new therapeutic targets.[9][12][13]

References

-

Poh, J.-S., García-Ruiz, C., Zúñiga, A., Meroni, F., Blakemore, D. C., Browne, D. L., & Ley, S. V. (2016). Synthesis of Trifluoromethylated Isoxazoles and their Elaboration through Inter- and Intramolecular C–H Arylation. Organic & Biomolecular Chemistry, 14, 5983–5991. [Link]

-

Vasilyev, A. N., & Vil, V. A. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(23), 7869. [Link]

-

Nguyen, T. B., Nguyen, T. T., & Le, T. H. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. RSC Advances, 12(45), 29281–29285. [Link]

-

Shemet, A. I., & Vasylenko, M. A. (2023). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. Chemistry of Heterocyclic Compounds, 59(6-7), 405-426. [Link]

-

Cheng, G.-L., & Wei, Y. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

Ley, S. V., et al. (2016). Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- and Intra-molecular C-H Arylation. Request PDF. [Link]

-

Bentham Science Publishers. (2014). Trifluoromethylated Heterocycles. Bentham Science. [Link]

-

Cheng, G.-L., & Wei, Y. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]

-

Poh, J. S., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. PubMed. [Link]

-

Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

-

Tokunaga, E., et al. (2014). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. European Journal of Organic Chemistry. [Link]

-

Tellez, J., et al. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. Organic Letters. [Link]

-

Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

-

ResearchGate. (2024). (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)... ResearchGate. [Link]

-

Shemet, A. I., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]

-

Algethami, F. K., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]

-

ResearchGate. (2022). Selected examples of biologically active trifluoromethylated isoxazoline heterocycles. ResearchGate. [Link]

-

Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]

-

Wecistanche. (2022). Trifluoromethylated Flavonoid-Based Isoxazoles As Antidiabetic And Anti-Obesity Agents. Chengdu Wecistanche Bio-Tech Co., Ltd. [Link]

-

Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. [Link]

-

Algethami, F. K., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Semantic Scholar. [Link]

-

Ley, S. V., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2021). Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. ResearchGate. [Link]

-

Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 5. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis | MDPI [mdpi.com]

- 6. xjcistanche.com [xjcistanche.com]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. sciarena.com [sciarena.com]

- 16. Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole Triflones: Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical exploration of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, a molecule of significant interest due to its unique structural features. The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, crucial properties for drug candidates.[4][5] This document outlines the compound's potential biological activities, grounded in the established pharmacology of isoxazole derivatives, and provides detailed experimental protocols for its comprehensive evaluation. We will delve into its potential as an antimicrobial and anti-inflammatory agent, supported by data on related compounds and the known influence of its functional groups.[4][6]

Molecular Profile and Rationale for Investigation

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid at the 4-position.[6] This unique combination of functional groups suggests a high potential for diverse biological activities.[1][6]

-

The Isoxazole Core: This five-membered heterocycle is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective.[3][7][8] Its electronic properties and ability to form key interactions with biological targets make it a privileged scaffold in drug discovery.[9]

-

Trifluoromethyl Group (-CF3): The incorporation of a -CF3 group is a common strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile. This group can significantly increase lipophilicity, metabolic stability, and binding affinity to target proteins.[5]

-

Methyl Group (-CH3): The methyl group can also play a crucial role in tuning the molecule's properties, potentially influencing its binding to biological targets.[4]

-

Carboxylic Acid Group (-COOH): This functional group provides a handle for further chemical modification and can also participate in interactions with biological targets.[6]

The convergence of these structural features in this compound makes it a compelling candidate for investigation as a novel therapeutic agent.[6]

Potential Biological Activities and Mechanisms of Action

Based on its structural characteristics and the known activities of related compounds, this compound is hypothesized to possess significant antimicrobial and anti-inflammatory properties.[6]

Antimicrobial Activity

Isoxazole derivatives have a long history as effective antimicrobial agents.[8][10] The presence of electron-withdrawing groups, such as the trifluoromethyl group, can enhance this activity.[11] It is plausible that this compound could interfere with essential microbial processes, such as cell wall synthesis or nucleic acid replication.

Anti-inflammatory Activity

Many isoxazole-containing compounds exhibit potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[12][13] The structurally related compound, Leflunomide, which is a 5-methylisoxazole-4-carboxylic acid derivative, is an established anti-inflammatory and anti-proliferative agent.[14][15] It is therefore hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.

Anticancer and Other Potential Activities

The isoxazole nucleus is also found in several anticancer agents.[10] Furthermore, various isoxazole derivatives have shown promise as neuroprotective and analgesic compounds.[2][8] The unique electronic and steric properties of this compound may confer activity in these therapeutic areas as well.

Experimental Protocols for Biological Evaluation

To systematically investigate the biological activities of this compound, a series of well-established in vitro assays are proposed.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbes in medium) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay evaluates the compound's ability to inhibit the activity of COX-1 and COX-2 enzymes, key mediators of inflammation.

Materials:

-

This compound

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Assay buffer

-

EIA detection reagents

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound at various concentrations, and the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA).

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Cytotoxicity Assay: MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Normal cell line (for selectivity assessment, e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation and Visualization

Clear and concise presentation of experimental data is crucial for interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Table 2: Hypothetical Anti-inflammatory and Cytotoxic Activity of this compound

| Assay | IC50 (µM) |

| COX-1 Inhibition | 15.2 |

| COX-2 Inhibition | 2.5 |

| MCF-7 Cytotoxicity | 5.8 |

| HeLa Cytotoxicity | 12.1 |

| A549 Cytotoxicity | 9.7 |

| HEK293 Cytotoxicity | > 50 |

Diagram 1: Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway.

Diagram 2: Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, combining the versatile isoxazole core with the advantageous properties of a trifluoromethyl group, warrant a thorough investigation of its biological activities. The proposed experimental framework provides a clear path for elucidating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Positive outcomes from these in vitro studies would justify further preclinical development, including lead optimization to enhance potency and selectivity, and in vivo studies to evaluate efficacy and safety in animal models.

References

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. [Link]

-

ResearchGate. Biologically-active isoxazole-based drug molecules. [Link]

-

Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]

-

ResearchGate. Trifluoromethylated bioactive molecules and the construction of intricately structured complex N-trifluoroalkyl anilines. [Link]

-

ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]

-

IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

-

International Journal of Advanced Research. A novel one pot three component synthesis of isoxazole derivatives and their biological evaluation. [Link]

-

ResearchGate. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]

-

Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

ChemSynthesis. methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. [Link]

- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

- Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)

-

PubMed. 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [Link]

-

PubChem. 3-Methyl-5-isoxazolecarboxylic acid. [Link]

-

MDPI. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Buy this compound | 193952-09-9 [smolecule.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]